molecular formula C14H15NO3 B13040781 5-(2-Methoxy-4-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylicacid

5-(2-Methoxy-4-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylicacid

Cat. No.: B13040781
M. Wt: 245.27 g/mol
InChI Key: AZNQBYMNSPYULX-UHFFFAOYSA-N
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Description

5-(2-Methoxy-4-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, as well as a carboxylic acid group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-4-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes One common method involves the reaction of 2-methoxy-4-methylbenzaldehyde with methylamine to form an imine intermediate This intermediate is then subjected to cyclization with an appropriate reagent, such as an acid catalyst, to form the pyrrole ring

Industrial Production Methods

In an industrial setting, the production of 5-(2-Methoxy-4-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-4-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrrole carboxylic acids with different functional groups.

Scientific Research Applications

5-(2-Methoxy-4-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-4-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: This compound shares the methoxy and methyl groups on the phenyl ring but lacks the pyrrole and carboxylic acid functionalities.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in having a methoxyphenyl group but differs in the presence of an amino group and the absence of the pyrrole ring.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxyphenyl group but has a different core structure and functional groups.

Uniqueness

5-(2-Methoxy-4-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of its methoxyphenyl and pyrrole carboxylic acid functionalities. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

5-(2-methoxy-4-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-8-4-5-10(12(6-8)18-3)11-7-9(2)13(15-11)14(16)17/h4-7,15H,1-3H3,(H,16,17)

InChI Key

AZNQBYMNSPYULX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(N2)C(=O)O)C)OC

Origin of Product

United States

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